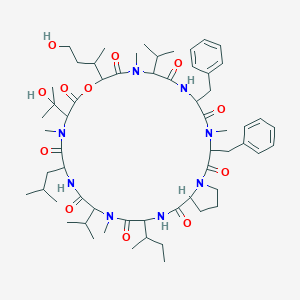![molecular formula C17H13N5OS B233979 N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide, also known as TTA-A2, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzamides and contains a triazolothiadiazole ring system. TTA-A2 has been found to exhibit various biological activities, including the ability to modulate G protein-coupled receptors (GPCRs).
Mecanismo De Acción
The mechanism of action of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves its interaction with GPCRs. Specifically, N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been found to bind to the allosteric site of certain GPCRs, leading to a modulation of their activity. This modulation can either enhance or inhibit the activity of the receptor, depending on the specific receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide depend on the specific GPCR that it targets. For example, N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been found to enhance the activity of the dopamine D2 receptor, leading to an increase in dopamine release in the brain. This effect may have potential applications in the treatment of neurological disorders such as Parkinson's disease. N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has also been found to inhibit the activity of the histamine H1 receptor, which may have potential applications in the treatment of allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide in lab experiments is its selectivity for certain GPCRs. This allows researchers to specifically target and study the activity of these receptors without affecting other signaling pathways. However, one limitation of using N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide and its potential applications in scientific research. One direction is the further characterization of its effects on specific GPCRs and downstream signaling pathways. Another direction is the development of more potent analogs of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide that may have improved efficacy in lab experiments. Additionally, the potential therapeutic applications of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide in various diseases and disorders could be explored further.
Métodos De Síntesis
The synthesis of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves a multi-step process that has been described in detail in scientific literature. The first step involves the preparation of 4-bromo-2-nitroaniline, which is then subjected to a reaction with 1,2,4-triazole-3-thiol to yield 4-(1,2,4-triazol-3-ylthio)-2-nitroaniline. This intermediate product is then reacted with 4-chlorobenzyl chloride to produce N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide.
Aplicaciones Científicas De Investigación
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of GPCR modulation. GPCRs are a class of membrane proteins that are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been found to selectively modulate the activity of certain GPCRs, making it a promising tool for studying the role of these receptors in various biological processes.
Propiedades
Nombre del producto |
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide |
|---|---|
Fórmula molecular |
C17H13N5OS |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C17H13N5OS/c23-15(13-4-2-1-3-5-13)18-10-12-6-8-14(9-7-12)16-21-22-11-19-20-17(22)24-16/h1-9,11H,10H2,(H,18,23) |
Clave InChI |
AXZCUVSDCCDYHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)


![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)